molecular formula C9H11ClFNO5S B6179322 (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride CAS No. 2227199-79-1

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Cat. No.: B6179322
CAS No.: 2227199-79-1
M. Wt: 299.7
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO5S and its molecular weight is 299.7. The purity is usually 95.
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Biological Activity

(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, also known as (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, is a compound with potential applications in various biological contexts. Its unique structure, characterized by the presence of a fluorosulfonyl group, suggests that it may exhibit specific biological activities that could be harnessed in therapeutic settings.

  • Molecular Formula : C₉H₁₁ClFNO₅S
  • Molecular Weight : 299.7 g/mol
  • CAS Number : 2227199-79-1
  • Purity : Typically 95% .

The biological activity of this compound can be attributed to its structural components, particularly the fluorosulfonyl group, which may influence its interaction with biological targets. This group is known to enhance the electrophilicity of the molecule, potentially leading to increased reactivity with nucleophiles in biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Enzymatic Activity :
    • Studies have shown that compounds with similar structures can act as inhibitors for various enzymes. The fluorosulfonyl group may contribute to this inhibitory effect by forming covalent bonds with active site residues.
  • Antiproliferative Effects :
    • Preliminary investigations suggest that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, it has been observed to inhibit the growth of human umbilical vein endothelial cells (HUVECs), indicating potential applications in cancer therapy .
  • Neuroprotective Potential :
    • The compound's amino acid structure suggests possible neuroprotective effects, similar to other amino acids that modulate neurotransmitter systems. This aspect warrants further investigation, particularly in models of neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of key metabolic enzymes
AntiproliferativeInhibitory effects on HUVEC proliferation
NeuroprotectivePossible modulation of neurotransmitter systems

Case Studies and Research Findings

  • Antiproliferative Study :
    • A study conducted on HUVECs demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. This suggests a dose-dependent response that warrants further exploration into its mechanism and potential therapeutic uses .
  • Enzyme Interaction Analysis :
    • In vitro assays indicated that the compound could inhibit certain proteases involved in tumor progression. The fluorosulfonyl moiety likely plays a critical role in this interaction, enhancing binding affinity and specificity towards target enzymes .
  • Neuroprotective Effects :
    • Research into neuroprotective properties remains preliminary but indicates that the compound may influence pathways related to oxidative stress and apoptosis in neuronal cell models. Further studies are needed to elucidate these mechanisms and their implications for neurodegenerative disease treatment .

Properties

CAS No.

2227199-79-1

Molecular Formula

C9H11ClFNO5S

Molecular Weight

299.7

Purity

95

Origin of Product

United States

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